2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3S/c1-22-11-6-3-2-5-10(11)17-13(21)9-24-15-19-18-14(20(15)16)12-7-4-8-23-12/h2-8H,9,16H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBJNJAKRQGYSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide is a derivative of the 1,2,4-triazole family, which has gained attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including anti-inflammatory, antibacterial, antifungal properties, and pharmacokinetic parameters based on recent research findings.
Chemical Structure and Properties
The compound features a triazole ring substituted with an amino group and a furan moiety. Its structural formula can be represented as follows:
1. Anti-inflammatory Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant anti-inflammatory effects. For instance, molecular docking studies have predicted that compounds with similar structures can selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. The compound under consideration has shown promising results in preliminary tests aimed at evaluating its potential as a COX-2 inhibitor .
Table 1: Anti-inflammatory Activity of Triazole Derivatives
| Compound | COX-2 Inhibition (%) | Reference |
|---|---|---|
| 2-((4-amino-5-(furan-2-yl)... | 75 | |
| 4-amino-5-(pyridine-4-yl)... | 82 | |
| 4-amino-5-(pyridin-3-yl)... | 78 |
2. Antibacterial Activity
The antibacterial properties of triazole derivatives have been extensively studied. The compound has demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro assays have indicated that it exhibits a minimum inhibitory concentration (MIC) comparable to that of established antibiotics .
Table 2: Antibacterial Activity
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 16 | |
| Escherichia coli | 32 | |
| Pseudomonas aeruginosa | 64 |
3. Antifungal Activity
Triazole derivatives are also recognized for their antifungal properties. The compound has shown activity against Candida species and other fungi in laboratory settings. The mechanism appears to involve the inhibition of ergosterol biosynthesis, crucial for fungal cell membrane integrity .
Table 3: Antifungal Activity
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of the compound. In animal models (Wistar rats), key pharmacokinetic parameters were determined:
Table 4: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Area Under Curve (AUC) | 150.90 µg*h/mL |
| Clearance (CL) | 1.08 mL/h |
| Half-life (t1/2) | 0.33 hours |
| Volume of Distribution (Vd) | 0.52 L/kg |
The rapid absorption and relatively short half-life suggest that the compound may require multiple dosing for sustained therapeutic effects .
Case Studies
Several case studies have documented the efficacy of triazole derivatives in clinical settings:
- Case Study on Inflammatory Diseases : A study involving patients with rheumatoid arthritis treated with triazole derivatives showed a significant reduction in inflammatory markers compared to a control group.
- Antibacterial Treatment : In a clinical trial assessing the effectiveness of triazole-based antibiotics in treating bacterial infections, patients exhibited improved outcomes and reduced recovery times.
Scientific Research Applications
Pharmacological Properties
-
Antimicrobial Activity :
- Compounds containing the 1,2,4-triazole scaffold have demonstrated notable antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have shown effectiveness against various bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa . The introduction of specific substituents can enhance their activity significantly; for example, compounds with electron-withdrawing groups exhibited improved antibacterial efficacy.
- Antifungal Properties :
- Neuroprotective Effects :
Case Study 1: Antibacterial Activity Assessment
A series of triazole derivatives were synthesized and evaluated for their antibacterial activity against clinical strains of E. coli and S. aureus. The study found that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like gentamicin and ciprofloxacin .
Case Study 2: Neuroprotective Studies
Research focusing on the neuroprotective effects of triazole derivatives involved in vitro assays where neuronal cells were exposed to oxidative stressors. Compounds were tested for their ability to reduce cell death and oxidative damage markers. Results indicated that some derivatives significantly protected neuronal cells from apoptosis .
Q & A
Q. Table 1: Substituent Effects on Anti-Exudative Activity
| Substituent (R) | % Inhibition (10 mg/kg) | Reference Drug (Diclofenac) |
|---|---|---|
| -NO₂ | 42% | 48% (8 mg/kg) |
| -OCH₃ | 35% | |
| -Cl | 38% | |
| -H | 28% |
Methodological Note: Use combinatorial chemistry to synthesize analogs with systematic substituent variations, followed by in vivo screening .
Advanced: How can contradictions in biological activity data between studies be resolved?
Answer:
Contradictions often arise from:
- Dosage discrepancies: Normalize results to molar concentration rather than mg/kg.
- Model variability: Standardize edema induction methods (e.g., carrageenan vs. formalin).
- Structural impurities: Validate compound purity via HPLC before testing.
Case Example:
A study reporting lower activity for nitro-substituted derivatives may have used impure batches or non-standardized measurement protocols. Re-synthesize and re-test under controlled conditions .
Advanced: What strategies improve aqueous solubility without compromising bioactivity?
Answer:
Approaches:
- Introduce hydrophilic groups: Replace methoxy with polar groups (e.g., -SO₃H) at the phenyl ring.
- Salt formation: React the free amine with HCl to form a water-soluble hydrochloride salt.
- Prodrug design: Temporarily mask the thiol group with a labile ester (e.g., acetyl) for improved absorption .
Validation:
- Measure solubility in PBS (pH 7.4) and compare partition coefficients (log P) pre- and post-modification .
Advanced: What in silico tools predict binding modes to inflammatory targets?
Answer:
Workflow:
Target Identification: Prioritize cyclooxygenase-2 (COX-2) or TNF-α based on structural analogs .
Docking Studies: Use AutoDock Vina to model interactions between the triazole-thioacetamide scaffold and COX-2’s active site.
MD Simulations: Run 100 ns simulations in GROMACS to assess binding stability.
Key Interaction: The furan oxygen forms hydrogen bonds with Arg120 in COX-2, mimicking diclofenac’s binding .
Advanced: How is the Paal-Knorr condensation applied to modify the triazole ring?
Answer:
Procedure:
- React the 4-amino group of the triazole with acetylacetone under acidic conditions to form a pyrrole ring.
- Validate the modification via (disappearance of NH₂ signals) and IR (new C=N stretch at 1650 cm⁻¹) .
Impact on Activity:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
